

Azido-PEG5-succinimidyl carbonate structure and properties

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Compound of Interest

Compound Name: *Azido-PEG5-succinimidyl carbonate*

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An In-depth Technical Guide to **Azido-PEG5-Succinimidyl Carbonate**

Introduction

Azido-PEG5-succinimidyl carbonate is a heterobifunctional crosslinker and a key reagent in the fields of bioconjugation, drug delivery, and proteomics.^{[1][2]} Its structure incorporates three essential components: a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a succinimidyl carbonate reactive ester. This unique combination allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool for researchers developing complex biomolecular constructs like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).^{[3][4]}

The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules.^{[5][6]} The succinimidyl carbonate group reacts efficiently with primary amines on biomolecules, such as the lysine residues on proteins, to form stable carbamate bonds.^{[1][7]} The hydrophilic PEG5 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules by minimizing immunogenicity and prolonging circulation half-life.^{[1][8][9]}

Core Chemical Properties

The fundamental properties of **Azido-PEG5-succinimidyl carbonate** are critical for its effective application in experimental settings.

Chemical Structure

- IUPAC Name: 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate[1]
- Chemical Formula: C₁₇H₂₈N₄O₁₀[1]

(Image of the chemical structure of **Azido-PEG5-succinimidyl carbonate** would be placed here in a full whitepaper)

Physicochemical Data

The quantitative properties of **Azido-PEG5-succinimidyl carbonate** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	448.43 g/mol	[1][2][8]
CAS Number	1402411-88-4	[1][8][10]
Purity	Typically ≥95%	[1][2][10]
Solubility	Soluble in DMSO, DMF, and aqueous buffers	[1][11]
Storage Conditions	-20°C, protect from moisture	[8][12]

Stability and Handling

The succinimidyl carbonate ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to amines. The rate of hydrolysis increases with higher pH and temperature.[11] For optimal performance, the reagent should be stored at -20°C under a dry, inert atmosphere. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be

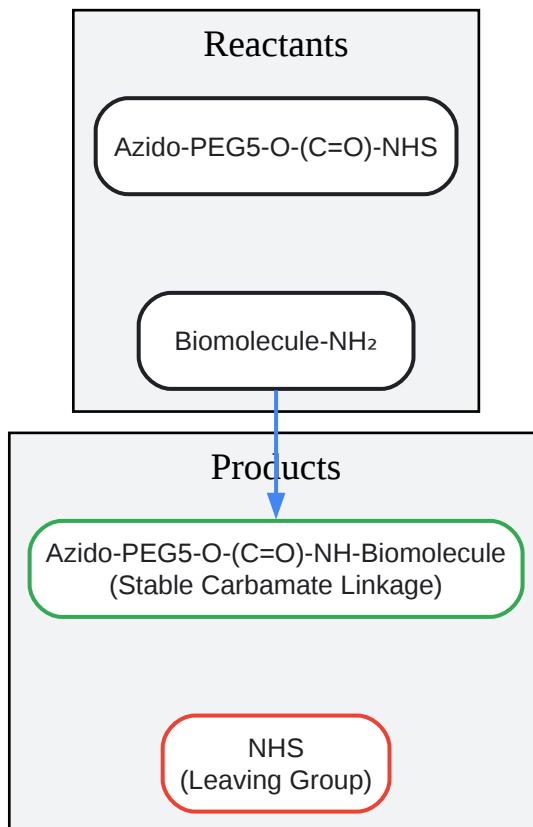
prepared fresh in anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately.[13][14]

Mechanism of Action

Azido-PEG5-succinimidyl carbonate's utility stems from its two distinct reactive moieties, which can be addressed in a sequential manner.

Amine Conjugation via Succinimidyl Carbonate

The succinimidyl carbonate group is a highly reactive ester designed for efficient coupling to primary amines ($-\text{NH}_2$) found on proteins (e.g., the ϵ -amino group of lysine residues or the N-terminus) and other biomolecules. The reaction is a nucleophilic acyl substitution where the non-protonated amine attacks the carbonyl carbon of the ester. This results in the formation of a highly stable carbamate (urethane) linkage and the displacement of the N-hydroxysuccinimide (NHS) leaving group.[1][15] This reaction proceeds efficiently at a pH range of 7.2-8.5.[11]



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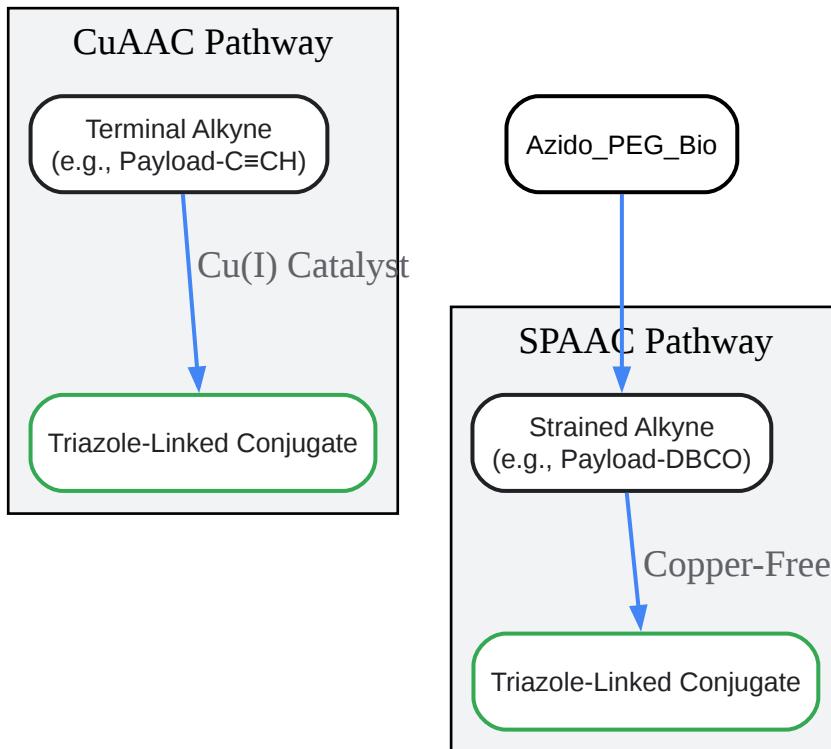
Reaction of the NHS ester with a primary amine.

Bioorthogonal Ligation via Azide Group

The azide ($-\text{N}_3$) group is stable under most bioconjugation conditions, making it an ideal handle for subsequent "click chemistry" reactions.^[16] This allows for the attachment of a second molecule containing a compatible alkyne group.

There are two primary forms of azide-alkyne click chemistry:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.^{[3][5]}
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as DBCO or BCN. The ring strain enables the reaction to proceed rapidly without the need for a cytotoxic catalyst, making it ideal for use in living systems.^{[3][5]}



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Azide group reactivity via Click Chemistry.

Applications in Research and Drug Development

The unique properties of **Azido-PEG5-succinimidyl carbonate** make it suitable for a wide range of applications:

- PROTAC Synthesis: It serves as a versatile PEG-based linker to connect the target-binding ligand and the E3 ligase ligand in the synthesis of PROTACs.[3][4][17]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer enhances the solubility and stability of the final ADC.[9]
- Protein and Peptide Labeling: The heterobifunctional design allows for the modification of proteins or peptides with an azide handle, which can then be used for downstream click reactions to attach fluorescent probes, affinity tags, or other labels.[1]
- Nanoparticle and Surface Modification: The linker can introduce bioorthogonal azide groups onto the surfaces of nanoparticles or materials to facilitate the attachment of biomolecules for targeted drug delivery or diagnostic sensing applications.[1][9]

Experimental Protocols

The following are generalized methodologies. Researchers must optimize these protocols for their specific molecules and applications.

Protocol 1: General Protein PEGylation (Amine Conjugation)

This protocol describes the conjugation of the succinimidyl carbonate group to primary amines on a protein.

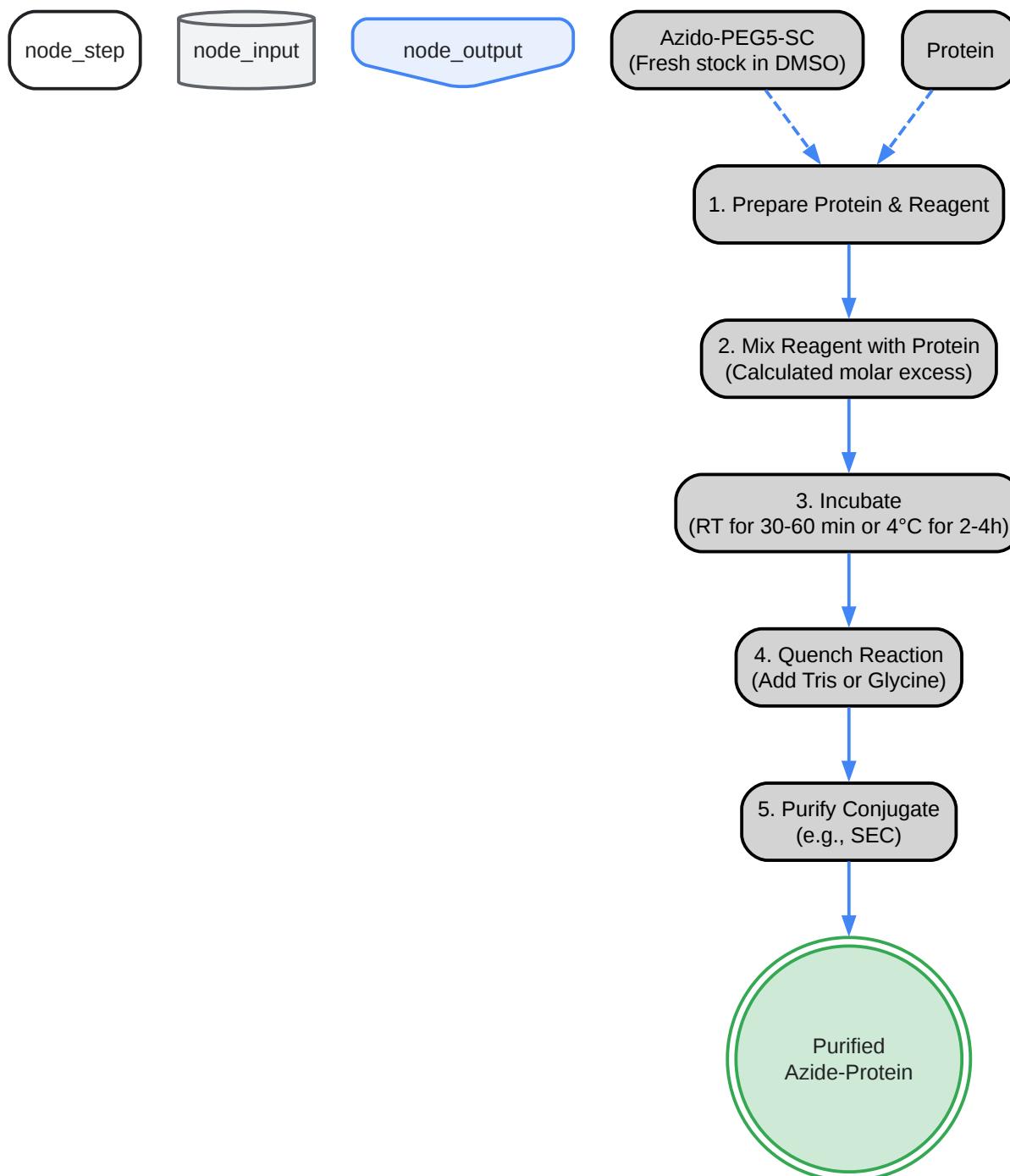
Materials:

- Protein of interest

- **Azido-PEG5-succinimidyl carbonate**
- Anhydrous, amine-free DMSO or DMF[11]
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.[11] Ensure the buffer is free of primary amines (e.g., Tris).[15]
- Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0[11][15]
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[11]

Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL). If the protein is in an amine-containing buffer, exchange it into the appropriate Reaction Buffer.[14]
- Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of **Azido-PEG5-succinimidyl carbonate** in anhydrous DMSO or DMF.[14]
- PEGylation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the reagent stock solution to the protein solution while gently mixing. The optimal molar ratio depends on the protein and the desired degree of labeling and must be determined empirically.[14]
- Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11]
- Quenching: Add Quenching Buffer to the reaction to a final concentration of 50-100 mM to consume any unreacted reagent. Incubate for 30 minutes at room temperature.[15]
- Purification: Purify the azide-modified protein from excess reagent and byproducts using SEC, dialysis, or a desalting column.[18]



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Experimental workflow for protein PEGylation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-modified protein from the previous protocol.

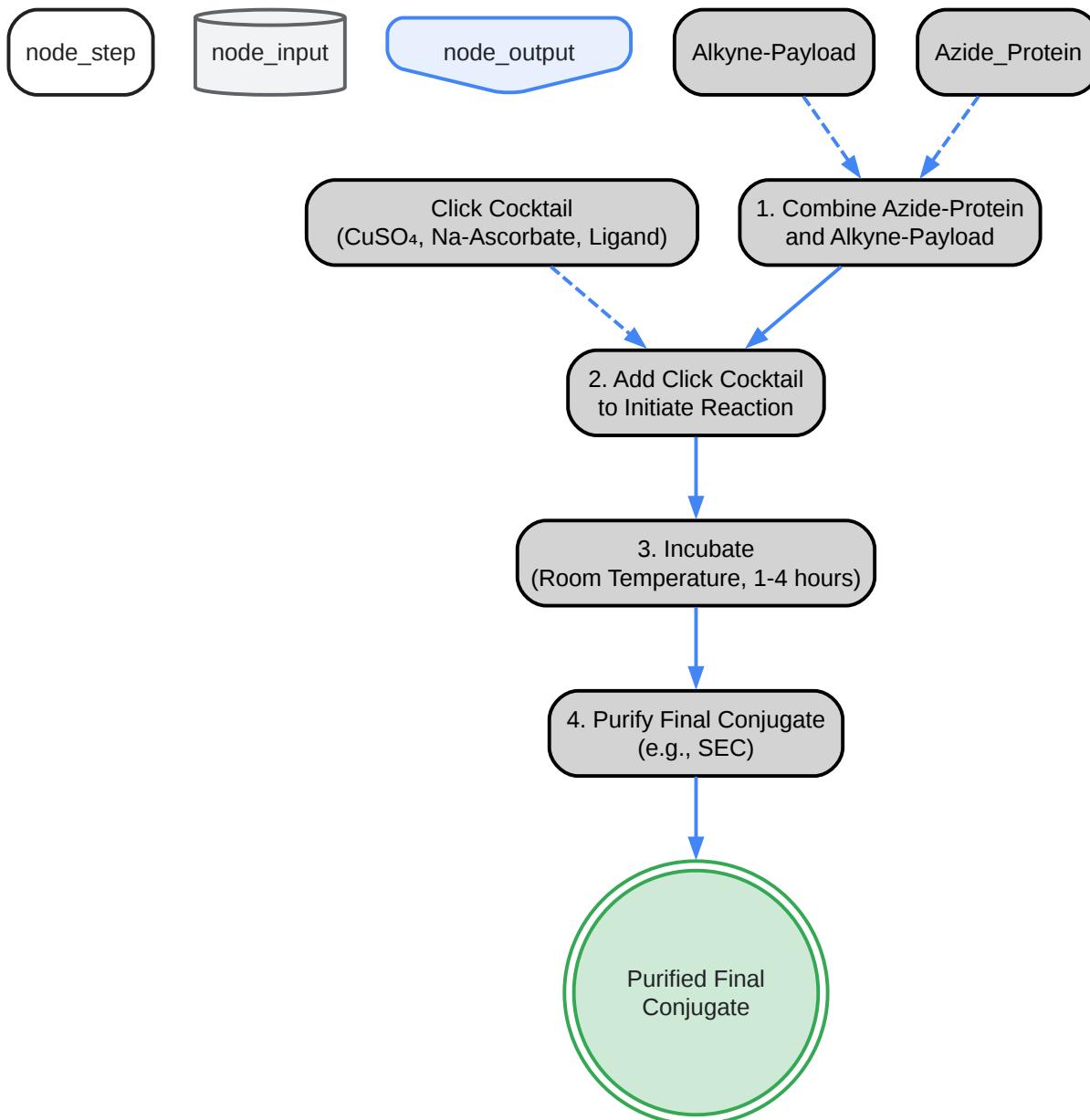
Materials:

- Purified azide-modified protein
- Alkyne-containing molecule (e.g., fluorescent probe, drug)
- Copper Source: 50 mM Copper(II) Sulfate (CuSO_4) in water
- Reducing Agent: 50 mM Sodium Ascorbate in water (prepare fresh)
- Ligand (Optional but Recommended): TBTA or THPTA to protect the copper catalyst
- Solvent: Degassed PBS or other suitable buffer

Procedure:

- Reagent Preparation: Prepare stock solutions of the alkyne-payload, CuSO_4 , and sodium ascorbate. The sodium ascorbate solution must be made fresh.
- Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically at a 5- to 10-fold molar excess over the protein).
- Catalyst Preparation (Click Cocktail): In a separate tube, prepare the "click cocktail" by adding the copper source, the ligand (if used), and finally the sodium ascorbate. The solution should turn a light yellow.
- Initiate Reaction: Add the click cocktail to the protein/alkyne mixture to initiate the reaction. Final concentrations are typically 1-2 mM for copper and 5 mM for sodium ascorbate.
- Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Monitor progress by LC-MS or SDS-PAGE if possible.[\[18\]](#)

- Purification: Once the reaction is complete, purify the final conjugate from excess reagents and catalyst using SEC, dialysis, or other appropriate chromatography methods.[19]



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Experimental workflow for a CuAAC reaction.

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